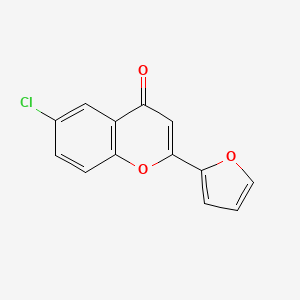
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine, also known as MPTT, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential use in various scientific applications, including as a building block in drug development, as a fluorescent probe, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has also been shown to bind to DNA and RNA, suggesting that it may interfere with the replication and transcription of genetic material.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various scientific research applications. However, further studies are needed to determine the exact biochemical and physiological effects of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine in lab experiments is its high purity and yield. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is also stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, one of the limitations of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine. One potential area of research is the development of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine-based drugs for the treatment of cancer. Another area of research is the use of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the exact mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine and its potential applications in other scientific fields.
Synthesemethoden
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by reaction with morpholine and hydrazine hydrate. Another method involves the reaction of 2-amino-4-methylphenol with morpholine and hydrazine hydrate in the presence of acetic acid. Both methods yield 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been used in various scientific research applications, including as a building block in drug development. It has been shown to exhibit anticancer activity and has been used as a fluorescent probe to study the interaction between DNA and small molecules. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has also been used as a catalyst in chemical reactions, such as the synthesis of 2-aryl-4-quinazolinone derivatives.
Eigenschaften
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-12(11)13-10-15-17-14(16-13)18-6-8-19-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSCCDKAWCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)
![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
